(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL

Description

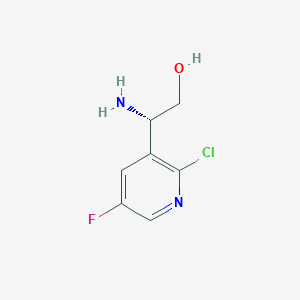

(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-ol (CAS: 1213306-08-1) is a chiral β-amino alcohol featuring a pyridine ring substituted with chlorine (position 2) and fluorine (position 5). Its molecular formula is C₇H₈ClFN₂O (MW: 190.60 g/mol), with an S-configuration at the stereogenic carbon bearing the amino group .

Properties

Molecular Formula |

C7H8ClFN2O |

|---|---|

Molecular Weight |

190.60 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2-chloro-5-fluoropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H8ClFN2O/c8-7-5(6(10)3-12)1-4(9)2-11-7/h1-2,6,12H,3,10H2/t6-/m1/s1 |

InChI Key |

GXEXGAJXVTUBBF-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=C(C=NC(=C1[C@@H](CO)N)Cl)F |

Canonical SMILES |

C1=C(C=NC(=C1C(CO)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL typically involves multi-step processes. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-fluoropyridine.

Nucleophilic Substitution: The pyridine derivative undergoes nucleophilic substitution with an appropriate amino alcohol, such as (S)-2-aminoethanol, under controlled conditions.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new pyridine derivatives with different substituents.

Scientific Research Applications

(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential as a precursor for developing pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: The compound can be utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL involves its interaction with specific molecular targets. The aminoethanol side chain can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring’s substituents can influence the compound’s binding affinity and selectivity. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridine/Phenyl Derivatives

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS: 1323966-31-9)

- Key Differences: Substituent Positions: The phenyl analog substitutes chlorine and fluorine at positions 3 and 5 (vs. pyridine positions 2 and 5 in the target compound) . Molecular Weight: The phenyl analog has a higher molecular weight (MW: ~204.62 g/mol) due to the absence of pyridine’s nitrogen .

2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride

- Key Differences: Backbone Structure: Features an ether linkage (C–O–C) instead of the ethanolamine group (C–OH) in the target compound . Solubility: The dihydrochloride salt form (MW: 229.08 g/mol) likely improves aqueous solubility compared to the free base of the target compound .

Dichlorobenzyl Pent-4-ynoic Acid Derivatives

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid

- Structural Contrasts: Carbon Chain: A pent-4-ynoic acid backbone replaces the ethanolamine group, introducing alkyne functionality. Bioactivity: Exhibits collagenase inhibition (IC₅₀ ≈ 6.4–6.5 kcal/mol) via hydrogen bonding (Gln215) and π–π stacking (Tyr201) . Substituent Impact: Chlorine at position 2 vs. 6 on the benzyl group alters binding metrics (e.g., hydrogen bond length: 2.202 Å vs. 1.961 Å) .

Implications for Target Compound :

While the target compound lacks the alkyne and carboxylic acid groups of these analogs, its pyridine ring and hydroxyl group may engage in similar interactions (e.g., hydrogen bonding with collagenase residues).

β-Lactam and Penicilloic Acid Derivatives

(2S,5R,6R)-6-[(S)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

- Structural Contrasts: Core Scaffold: A β-lactam ring system (common in antibiotics) contrasts with the ethanolamine-pyridine framework. Functional Groups: The presence of a thiazolidine ring and carboxylate group enables distinct biological targeting (e.g., penicillin-binding proteins) .

Biological Activity

(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL, also known as CCT372064, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.

- Molecular Formula : C7H8ClFN2O

- Molecular Weight : 190.60 g/mol

- CAS Number : 1213306-08-1

This compound primarily functions as an inhibitor of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in various lymphomas. The compound has been shown to induce degradation of BCL6, which is crucial for its oncogenic activity. The inhibition mechanism involves binding affinity and subsequent degradation pathways that lead to reduced cellular proliferation in B-cell lymphoma models .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The compound's IC50 values indicate strong inhibitory concentrations, with some studies reporting values as low as 4.8 nM for BCL6 inhibition .

In Vivo Studies

In vivo experiments using murine models have shown that the compound maintains effective plasma concentrations for extended periods post-administration. For instance, dosing at 50 mg/kg resulted in sustained levels above calculated effective concentrations for over 24 hours . This pharmacokinetic profile suggests that this compound could be a viable candidate for further development as an anticancer therapeutic.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Substituent | Effect on Activity |

|---|---|

| 2-Chloro group | Enhances binding affinity to BCL6 |

| 5-Fluoro group | Increases lipophilicity and cellular uptake |

| Amino group | Critical for biological activity |

Research indicates that modifications to the piperidine substituent significantly alter the compound's potency and selectivity .

Case Studies

- BCL6 Inhibition in Diffuse Large B-cell Lymphoma (DLBCL) :

- Pharmacokinetic Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.